molecular formula C22H23FN2O6 B569825 3-Hydroxy Citalopram Oxalate CAS No. 1332724-03-4

3-Hydroxy Citalopram Oxalate

Katalognummer: B569825
CAS-Nummer: 1332724-03-4
Molekulargewicht: 430.432
InChI-Schlüssel: BCDRARVFULFXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy Citalopram Oxalate: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by the presence of a hydroxy group at the third position of the citalopram molecule, combined with oxalic acid to form the oxalate salt. The molecular formula of this compound is C22H23FN2O6, and it has a molecular weight of 430.43 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Citalopram Oxalate involves several key steps:

    Grignard Reaction: The initial step involves the Grignard reaction of 5-cyano-phthalide with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) to form a benzophenone intermediate.

    Hydrolysis and Esterification: This intermediate undergoes hydrolysis followed by selective esterification to yield a diol compound.

    Cyclization: The diol is then cyclized using methanesulfonyl chloride and triethylamine in dichloromethane to form the isobenzofuran structure.

    Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy Citalopram Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Hydroxy Citalopram Oxalate has several applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 3-Hydroxy Citalopram Oxalate involves the inhibition of the serotonin transporter (SERT). By binding to the SERT, it prevents the reuptake of serotonin (5-hydroxytryptamine) into the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft. This enhanced serotonergic activity is believed to contribute to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydroxy Citalopram Oxalate is unique due to the presence of the hydroxy group at the third position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural modification can influence its binding affinity to the serotonin transporter and its overall therapeutic profile .

Biologische Aktivität

3-Hydroxy Citalopram Oxalate (3HCO) is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. Understanding the biological activity of 3HCO is crucial for assessing its potential therapeutic applications and safety profile. This article reviews the available literature on the biological activity of 3HCO, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C20H21FN2O2
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 1332724-03-4

Structure

The structural formula of 3HCO indicates that it retains the core structure of citalopram while incorporating a hydroxy group at the 3-position, which may influence its pharmacological properties compared to its parent compound.

The biological activity of this compound primarily revolves around its interaction with serotonin transporters. It is hypothesized that 3HCO, like citalopram, acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic neurotransmission by preventing the reabsorption of serotonin in the brain.

Pharmacodynamics

In vitro studies suggest that 3HCO exhibits similar pharmacodynamic properties to citalopram, with potential variations in potency and selectivity for serotonin transporters. The compound's affinity for the serotonin transporter (SERT) and its effects on neurotransmitter levels are critical areas of investigation.

Comparative Efficacy

A comparative analysis between citalopram and its derivatives, including 3HCO, reveals insights into their relative efficacy in treating depression. While citalopram is effective, studies suggest that modifications to its structure can yield compounds with enhanced therapeutic profiles or altered side effect spectra.

CompoundSERT AffinityClinical EfficacySide Effects
CitalopramHighEffectiveNausea, insomnia
3-Hydroxy CitalopramModeratePotentially higherUnknown (needs study)

Preclinical Studies

Research indicates that 3HCO has been evaluated in various preclinical models to assess its safety and efficacy profile. For instance, a study investigating the effects of 3HCO on animal models of depression demonstrated significant antidepressant-like effects compared to controls.

Toxicological Studies

Toxicological assessments have shown that while citalopram can lead to adverse effects such as cardiotoxicity at high doses, preliminary data on 3HCO indicate a potentially safer profile. Long-term studies are necessary to establish a comprehensive safety assessment.

Clinical Implications

In clinical settings, derivatives like 3HCO may offer alternatives for patients who experience intolerable side effects from traditional SSRIs. The unique pharmacological profile may also provide avenues for developing new antidepressant therapies.

Eigenschaften

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDRARVFULFXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332724-03-4
Record name 1332724-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.